molecular formula C10H12O3 B146591 Methyl 3-methoxy-4-methylbenzoate CAS No. 3556-83-0

Methyl 3-methoxy-4-methylbenzoate

Cat. No. B146591
CAS RN: 3556-83-0
M. Wt: 180.2 g/mol
InChI Key: LLEXCSBUSVRBCA-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-4-methylbenzoate is a chemical compound that is structurally related to various benzoate esters. While the specific compound is not directly studied in the provided papers, related compounds such as methyl 4-hydroxybenzoate , methyl n-methoxybenzoates , and methyl-3-methoxybenzoic acid ester have been investigated for their chemical and physical properties, as well as their interactions with biological systems.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions that can be adapted for the synthesis of methyl 3-methoxy-4-methylbenzoate. For instance, the synthesis of 5-substituted 3-hydroxy-4-methoxybenzoic acids and benzaldehydes as potential inhibitors of rat liver catechol O-methyltransferase has been reported . These synthetic routes could potentially be modified to synthesize the target compound by introducing a methyl group at the appropriate position on the benzene ring.

Molecular Structure Analysis

The molecular structure of methyl 3-methoxy-4-methylbenzoate can be inferred from studies on similar compounds. For example, the single crystal X-ray structure of methyl 4-hydroxybenzoate has been determined, revealing extensive intermolecular hydrogen bonding . Similarly, the molecular conformations of methyl-3-methoxybenzoic acid ester have been analyzed using rotationally resolved fluorescence excitation spectroscopy and ab initio quantum mechanics . These studies provide insights into the potential molecular structure of methyl 3-methoxy-4-methylbenzoate.

Chemical Reactions Analysis

The chemical reactivity of methyl 3-methoxy-4-methylbenzoate can be anticipated based on the reactions of structurally similar compounds. For instance, the O-demethylation of 4-methoxybenzoate by a monooxygenase system from Pseudomonas putida has been studied . This suggests that the methoxy group in methyl 3-methoxy-4-methylbenzoate may also be susceptible to demethylation under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3-methoxy-4-methylbenzoate can be estimated from related compounds. Thermochemical studies of methyl n-methoxybenzoates have provided experimental and computational data on their structural and thermochemical properties . These findings can be used to predict the properties of methyl 3-methoxy-4-methylbenzoate, such as its enthalpy of formation and vaporization.

Scientific Research Applications

1. Antimicrobial and Antitumor Properties

Methyl 3-methoxy-4-methylbenzoate has been investigated for its potential in antimicrobial and antitumor applications. For instance, compounds related to this chemical, isolated from the marine endophytic fungus Nigrospora sp., showed moderate antitumor and antimicrobial activities (Xia et al., 2011). Similarly, compounds from the lichen Ramalina leiodea demonstrated significant antimicrobial and anti-tubercular activities, indicating the potential of methyl 3-methoxy-4-methylbenzoate derivatives in these areas (Tatipamula & Vedula, 2019).

2. Rare Earth Element Complexes

Research has explored the formation of rare earth element complexes with methyl 3-methoxy-4-methylbenzoate. These studies, which involve thermal and spectral analysis, contribute to our understanding of the structural properties of such complexes (Brzyska & Ożga, 2004).

3. Synthesis and Characterization of Novel Compounds

Methyl 3-methoxy-4-methylbenzoate is used in the synthesis and characterization of novel compounds. For example, a new zinc phthalocyanine substituted with this compound has been synthesized and characterized for applications in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020). Another example includes the synthesis and spectroscopic investigation of a molecule involving this compound, contributing to the field of organic synthesis and materials science (Kotan & Yuksek, 2021).

4. Thermochemical Studies

Thermochemical properties of methyl 3-methoxy-4-methylbenzoate derivatives have been studied to understand their structural and energy-related characteristics. These studies contribute to the field of physical chemistry and materials science (Flores et al., 2019).

Safety And Hazards

When handling Methyl 3-methoxy-4-methylbenzoate, it is recommended to avoid dust formation, breathing vapors, mist, or gas, and ensure adequate ventilation . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation .

properties

IUPAC Name

methyl 3-methoxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-4-5-8(10(11)13-3)6-9(7)12-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEXCSBUSVRBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343639
Record name Methyl 3-methoxy-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methoxy-4-methylbenzoate

CAS RN

3556-83-0
Record name Benzoic acid, 3-methoxy-4-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3556-83-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methoxy-4-methylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3-methoxy-4-methyl-, methyl ester
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.082
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Synthesis routes and methods I

Procedure details

The process according to claim 1, wherein 3-hydroxy-4-methylbenzoic acid in the form of a mixture with 3-methoxy-4-methylbenzoic acid is reacted to give methyl 3-methoxy-4-methylbenzoate.
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Synthesis routes and methods II

Procedure details

3-Hydroxy-4-methylbenzoic acid (3 g) was dissolved in N,N-dimethylformamide (60 ml) to prepare a solution. Potassium carbonate (6.81 g) and methyl iodide (6.14 ml) were added to the solution, and the mixture was stirred at room temperature overnight. Water was added to the reaction solution, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was then washed with saturated brine and was dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure, and the residue was purified by column chromatography using acetone-hexane to give methyl 3-methoxy-4-methylbenzoate (3.48 g, yield 98%).
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3 g
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60 mL
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6.81 g
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6.14 mL
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Synthesis routes and methods III

Procedure details

A solution of 3-methoxy-4-methylbenzoic acid (6.0 g.) in methanol (120 ml.) was treated with acetyl chloride (6 ml.) and stirred for 36 hours. The solution was evaporated. The residue was dissolved in methanol (100 ml.) and the solution evaporated. This procedure was repeated to give methyl 3-methoxy-4-methylbenzoate (6.34 g., 98%) as a colorless oil; NMR: 2.2(s,3H, CH3), 3.9(2s,6H, 2×OCH3), 7.1(d,1H), 7.5 (m,2H).
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6 g
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6 mL
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120 mL
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Synthesis routes and methods IV

Procedure details

A mixture of 30 g (0.20 mol) of 3-hydroxy-4-methylbenzoic acid, 68.1 g (0.49 mol) of K2CO3, and 123 mL (1.98 mol) of MeI in 250 mL of DMF was heated at reflux for 19 h. After cooling to room temperature, the reaction mixture was diluted with 500 mL of water and extracted with Et2O (2×300 mL). The organic phase was washed with water and brine, dried (MgSO4), and concentrated to 37 g of orange oil: TLC (5% Et2O/hexane) Rf 0.13 (3-hydroxy-4-methylbenzoic acid), 0.63 (methyl 3-methoxy-4-methylbenzoate), and 0.72. The oil was chromatographed on 450 g of silica gel with 5% Et2O/hexane (100-mL fractions) to give 19.5 g of methyl 3-methoxy-4-methylbenzoate and 6.6 g of methyl 3-methoxy-4-methylbenzoate contaminated with the higher Rf material. The impure fraction was chromatographed on 250 g of silica gel to afford an additional 5.6 g of product. The total yield of white crystalline solid, mp 50°-51° C., was 25.1 g (72%). A sample from an earlier experiment was characterized: IR (film) 1700, 1400, 1290, 1270, 1100 cm-1 ; 1H NMR (CDCl3) δ 2.25 (s, 3, ArCH3), 3.85 and 3.88 (2 s, 6, CO2CH3ArOCH3), 7.2-7.9 (m, 3, ArH); MS calcd for C10H12O3 180.0786, found 180.0779.
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30 g
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68.1 g
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123 mL
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250 mL
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500 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
ASM Shafioul, CS Cheong - Bulletin of the Korean Chemical …, 2012 - koreascience.kr
… 2-(3-hydroxy-4-methyl phenyl)propan1-ol (III) are suitable starting material for xanthorrhizol and could be synthesized from commercially available methyl-3methoxy-4-methylbenzoate. …
Number of citations: 1 koreascience.kr
H IRIE, R MATSUMOTO, M NISHIMURA… - Chemical and …, 1990 - jstage.jst.go.jp
… Reduction of methyl 3-methoxy—4-methylbenzoate (7) with lithium aluminum hydride gave the alcohol (8), which was smoothly oxidized to the aldehyde (9) with manganese dioxide. …
Number of citations: 39 www.jstage.jst.go.jp
H Kurata, K Kusumi, K Otsuki, R Suzuki… - Journal of Medicinal …, 2017 - ACS Publications
The discovery of 1-({6-[(2-methoxy-4-propylbenzyl)oxy]-1-methyl-3,4-dihydronaphthalen-2-yl}methyl)azetidine-3-carboxylic acid 13n (ceralifimod, ONO-4641), a sphingosine-1-…
Number of citations: 19 pubs.acs.org
HL Yan, ZM Zong, ZK Li, J Kong, QX Zheng… - Energy & …, 2016 - ACS Publications
Cornstalk was subjected to methanolysis in the presence of NaOH at 220–320 C to afford soluble portions (SPs) 1–5 (SP 1 –SP 5 ) and an inextractable portion (IEP). The maximum …
Number of citations: 10 pubs.acs.org
WW Zhu, ZM Zong, HL Yan, YP Zhao, Y Lu… - Fuel processing …, 2014 - Elsevier
Cornstalk liquefaction (CSL) in methanol, water or methanol/water mixed solvents was studied at 250–320 C. Each reaction mixture was separated into extract 1 (E 1 , including the …
Number of citations: 50 www.sciencedirect.com
E Campaigne, Y Abe - Journal of Heterocyclic Chemistry, 1975 - Wiley Online Library
… (26 mmoles) of methyl 3-methoxy-4methylbenzoate (from esterification of 3-methoxy-4-methylbenzoic acid [Aldrich]) and 3 ml. of 85% hydrazine hydrate in 6 ml. of ehtanol was refluxed …
Number of citations: 14 onlinelibrary.wiley.com
N Guttenberger, W Blankenfeldt… - … Chemistry Days 2013, 2013 - graz.elsevierpure.com
… Starting from inexpensive Methyl 3-methoxy-4-methylbenzoate 1 (Scheme 1), saponification followed by Birch reduction and aqueous hydrolysis afforded compound 3. The …
Number of citations: 5 graz.elsevierpure.com
FJ Brown, YK Yee, LA Cronk, KC Hebbel… - Journal of medicinal …, 1990 - ACS Publications
… Methyl 3-Methoxy-4-methylbenzoate (116). A solution of 3- methoxy-4-methylbenzoic acid(6.0 g; 36.1 mmol) in MeOH (120 mL) was treated with acetyl chloride (6 mL; 84.4 mmol) and …
Number of citations: 51 pubs.acs.org
CD True - 1988 - search.proquest.com
… As illustrated in Figure 20 for methyl 3-methoxy-4-methylbenzoate 82b. the isomeric esters 82a-b were converted into benzyl bromides using H-bromo-succinimide. …
Number of citations: 2 search.proquest.com
PR Bernstein, EP Vacek, EJ Adams… - Journal of medicinal …, 1988 - ACS Publications
… For example, thiol 6f (on route to compound 3f) was prepared from methyl 3-methoxy-4-methylbenzoate (7f) in two steps. Bromination of ester 7f with bromine in carbon tetrachloride …
Number of citations: 22 pubs.acs.org

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